molecular formula C11H16ClN B15046882 (2S)-2-(2-Methylphenyl)pyrrolidine hydrochloride

(2S)-2-(2-Methylphenyl)pyrrolidine hydrochloride

Cat. No.: B15046882
M. Wt: 197.70 g/mol
InChI Key: HNRKKCHTNWTYLS-MERQFXBCSA-N
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Description

(2S)-2-(2-Methylphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 2-methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-methylbenzylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being released for use.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Methylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S)-2-(2-Methylphenyl)pyrrolidine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride
  • (2S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride
  • (2S)-2-(2-Bromophenyl)pyrrolidine hydrochloride

Uniqueness

(2S)-2-(2-Methylphenyl)pyrrolidine hydrochloride is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring, leading to variations in reactivity and applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(2S)-2-(2-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H/t11-;/m0./s1

InChI Key

HNRKKCHTNWTYLS-MERQFXBCSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CCCN2.Cl

Canonical SMILES

CC1=CC=CC=C1C2CCCN2.Cl

Origin of Product

United States

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